molecular formula C17H16N6O3 B2713104 2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide CAS No. 878736-01-7

2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide

Cat. No.: B2713104
CAS No.: 878736-01-7
M. Wt: 352.354
InChI Key: HEZMYTRZANIXSD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-20-14-13(15(25)21(2)17(20)26)23-8-11(10-6-4-3-5-7-10)22(9-12(18)24)16(23)19-14/h3-8H,9H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZMYTRZANIXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the dimethyl, dioxo, and phenyl groups. The final step involves the acylation of the imidazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole moiety.

    Omeprazole: An antiulcer drug with an imidazole structure.

Uniqueness

2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

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